1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate), dipotassium salt (9CI)
Description
Properties
CAS No. |
14528-64-4 |
|---|---|
Molecular Formula |
C6H5KNO7S |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13); |
InChI Key |
AUGGQAUQKGFRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K] |
Other CAS No. |
14528-64-4 |
Pictograms |
Irritant |
Related CAS |
10485-66-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate can be synthesized through the sulfonation of 4-nitrocatechol. The reaction typically involves the use of sulfuric acid and potassium hydroxide under controlled conditions to yield the dipotassium salt form .
Industrial Production Methods
In industrial settings, the production of dipotassium 2-hydroxy-5-nitrophenyl sulfate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-hydroxy-5-nitrophenyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products include further oxidized nitro derivatives.
Reduction: Products include 2-amino-5-hydroxyphenyl sulfate.
Substitution: Products vary depending on the nucleophile used, such as alkylated or aminated derivatives.
Scientific Research Applications
Dipotassium 2-hydroxy-5-nitrophenyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for studying sulfatase enzyme activity.
Medicine: Investigated for its potential role in drug development and enzyme assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound acts as a chromogenic substrate for sulfatase enzymes. When sulfatase enzymes hydrolyze the sulfate group, the resulting product exhibits a color change, which can be quantitatively measured. This mechanism is widely used in enzyme assays to study sulfatase activity and related biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-nitrophenyl sulfate: Similar in structure but lacks the hydroxyl group.
4-Nitrocatechol sulfate monohydrate: Similar but includes a monohydrate form.
Potassium p-tolyl sulfate: Similar sulfate compound with a different aromatic ring structure
Uniqueness
Dipotassium 2-hydroxy-5-nitrophenyl sulfate is unique due to its specific combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and substrate specificity for sulfatase enzymes. This makes it particularly valuable in biochemical assays and research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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